molecular formula C25H22N4O8 B015502 Streptonigrin CAS No. 3930-19-6

Streptonigrin

カタログ番号 B015502
CAS番号: 3930-19-6
分子量: 506.5 g/mol
InChIキー: PVYJZLYGTZKPJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Streptonigrin is an aminoquinone antitumor and antibacterial antibiotic produced by Streptomyces flocculus . It was previously used as an anticancer drug but has been discontinued because of its toxic effects .


Synthesis Analysis

Streptonigrin was a successful target of Total synthesis in 2011 . The stn gene cluster responsible for the biosynthesis of streptonigrin has been cloned and has been found to contain 48 genes . A new and efficient total synthesis of streptonigrin has also been reported .


Molecular Structure Analysis

The molecular formula of Streptonigrin is C25H22N4O8 . The IUPAC name is 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid . The structure of Streptonigrin has been the subject of extensive synthetic, biosynthetic, and biological investigations .


Chemical Reactions Analysis

Streptonigrin has been the subject of extensive synthetic, biosynthetic, and biological investigations . The toxicity of streptonigrin and its structurally modified derivatives has been reduced while maintaining their potential pharmacological action at lower concentrations .


Physical And Chemical Properties Analysis

Streptonigrin has a molecular weight of 506.5 g/mol . It is a quinolone and a member of pyridines .

科学的研究の応用

Antitumor Antibiotic

Streptonigrin has been recognized as a potent antitumor antibiotic . It reached phase II clinical trials in the 1970s due to its broad-spectrum anticancer activity . However, the trials were halted due to high toxicity levels .

Drug Design and Development

Streptonigrin is considered an intriguing target molecule for new drug design, development, and therapy . Its chemistry, biosynthesis, and biological properties are being studied to increase its utility .

Biosynthesis Studies

Streptonigrin is used in biosynthesis studies. For instance, Lavendamycin, which contains a β-carboline moiety, has been isolated from the mutant derived from the inactivation of stnB1, encoding a dioxygenase, and confirmed to be an intermediate of the biosynthesis of streptonigrin .

Heterochromatin Formation

Research has shown that Streptonigrin at low concentrations promotes heterochromatin formation . Heterochromatin is a tightly packed form of DNA, which is important for maintaining the integrity of the chromosomes and regulating gene expression.

Study of DNA Binding

Streptonigrin is believed to bind irreversibly to DNA in the presence of certain metal cations (e.g., Zn, Cu, Fe, Mn, Cd, Au) and is then activated via a one- or two-electron reductase, with NAD(P)H as a cofactor, to form a semiquinone or hydroquinone intermediate . This makes it a useful tool in studying DNA binding and activation mechanisms.

Synthesis Studies

The total synthesis of Streptonigrin is a subject of interest in synthetic organic chemistry . Two routes to construct a key pentasubstituted pyridine fragment are depicted, both relying on ring-closing metathesis but differing in the substitution and complexity of the precursor to cyclization .

Safety And Hazards

Streptonigrin was previously used as an anticancer drug but has been discontinued because of its toxic effects .

特性

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYJZLYGTZKPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960034
Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

74.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Streptonigrin

CAS RN

3930-19-6
Record name Streptonigrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3930-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Streptonigrin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name streptonigrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name streptonigrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name streptonigrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rufocromomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STREPTONIGRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptonigrin
Reactant of Route 2
Streptonigrin
Reactant of Route 3
Reactant of Route 3
Streptonigrin
Reactant of Route 4
Streptonigrin
Reactant of Route 5
Streptonigrin
Reactant of Route 6
Streptonigrin

Q & A

A: Streptonigrin exerts its antitumor activity by causing DNA strand scission. [] This occurs through the formation of a ternary complex involving Streptonigrin, DNA, and topoisomerase II. [] The complex stabilizes the normally transient DNA cleavage mediated by topoisomerase II, leading to permanent DNA breaks and ultimately cell death. [, ]

A: While Streptonigrin does not appear to exhibit strong sequence-specific binding to DNA in general, [] it shows a unique preference for the dinucleotide sequence 5′-TA-3′ at positions +2 and +3 from the cleavage site of topoisomerase II. []

A: The quinone moiety in Streptonigrin plays a crucial role in its cytotoxicity. [] It undergoes redox cycling, accepting electrons from cellular reductants like NADH and transferring them to molecular oxygen, generating reactive oxygen species (ROS) that contribute to DNA damage and cell death. [, , ]

A: The molecular formula of Streptonigrin is C25H22N4O8, and its molecular weight is 506.47 g/mol. [, ]

A: Yes, various spectroscopic techniques have been employed to study Streptonigrin. UV-Vis spectroscopy has been used to investigate its interaction with metal ions and DNA. [, , ] NMR spectroscopy has been used to determine its solution conformation, [] study its interaction with metal ions and oligonucleotides, [, ] and analyze the binding site of Streptonigrin on the SUMO-specific protease SENP1. [] EPR spectroscopy has been utilized to characterize the formation of a superoxo−palladium(II)−Streptonigrin complex. []

ANone: Information about the material compatibility and stability of Streptonigrin under various conditions is limited in the provided research papers. Further research is needed to explore these aspects.

A: Yes, computational methods such as molecular docking and molecular dynamics simulations have been employed to investigate the interactions of Streptonigrin with potential targets, including histone methyltransferases. [] These studies aim to understand its binding affinities and identify potential therapeutic applications.

ANone: Several studies have explored the SAR of Streptonigrin, particularly focusing on the role of specific functional groups:

    A: Researchers are actively investigating the design and synthesis of Streptonigrin analogues with improved therapeutic properties and reduced side effects. [] One approach involves modifying the drug's structure to enhance its target specificity and reduce off-target toxicity. For instance, conjugating Streptonigrin to monoclonal antibodies has shown promising results in increasing its specificity towards cancer cells while minimizing its effects on normal tissues. [, ]

    ANone: The provided research papers do not provide detailed information regarding the stability of Streptonigrin under various conditions or specific formulation strategies to improve its stability, solubility, or bioavailability. This highlights the need for further research to optimize its pharmaceutical potential.

    ANone: Limited information is available on the specific pharmacokinetic properties of Streptonigrin from the provided research papers. Further studies are needed to fully characterize its ADME profile and understand its behavior in vivo.

    A: In vitro studies have demonstrated the cytotoxic activity of Streptonigrin against a broad spectrum of human cancer cell lines, including leukemia (P-388), [] hepatoma (BEL-7402), [, ] and lung cancer cells. []

    A: Yes, Streptonigrin has demonstrated significant antitumor activity in various murine tumor models. [] It has also been shown to reduce tumor growth and improve survival in a preclinical renal cell carcinoma model. [] Moreover, it demonstrated antiviral activity against the Rauscher murine leukemia virus in vivo, significantly reducing splenomegaly and prolonging the survival time of infected mice. []

    A: Although Streptonigrin showed promising activity against a range of human cancers in early clinical trials, its clinical use was discontinued due to severe side effects, primarily bone marrow depression. [, , , ]

    ANone: Research suggests that resistance to Streptonigrin can arise through several mechanisms, including:

      A: While Streptonigrin demonstrated potent antitumor activity, its clinical use was hampered by dose-limiting toxicities, particularly myelosuppression. [, , , ] Gastrointestinal toxicity has also been reported in clinical trials. [, ] The high toxicity of Streptonigrin highlights the need to develop safer analogues or alternative treatment strategies.

      A: One promising strategy involves conjugating Streptonigrin to monoclonal antibodies that specifically recognize tumor-associated antigens. This approach aims to increase the drug's concentration in tumor tissues while minimizing its exposure to normal cells, thereby improving efficacy and reducing off-target toxicity. [, ]

      ANone: Various analytical techniques have been employed to characterize Streptonigrin, including:

        • UV-Vis spectroscopy: Used to investigate the interaction of Streptonigrin with metal ions and DNA. [, , ]
        • NMR spectroscopy: Employed to determine the solution conformation of Streptonigrin, [] study its interaction with metal ions and oligonucleotides, [, ] and analyze its binding site on SENP1. []
        • EPR spectroscopy: Used to characterize the formation of a superoxo−palladium(II)−Streptonigrin complex. []
        • Gel electrophoresis: Employed to study the interaction of Streptonigrin with DNA, assess its DNA cleavage activity, and investigate its sequence specificity. [, , ]
        • Gel permeation chromatography: Used to determine the stoichiometry of Streptonigrin-metal-DNA complexes. []
        • Potentiometry: Used to study the interaction of Streptonigrin with palladium(II) ions and determine the stability constants of the formed complexes. []
        • Mass spectrometry: Employed to confirm the binding of Streptonigrin to TGase 2 and identify the specific binding site. []

      試験管内研究製品の免責事項と情報

      BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。